molecular formula C18H20N2O B2730668 N-benzyl-3-phenylpyrrolidine-1-carboxamide CAS No. 1208484-09-6

N-benzyl-3-phenylpyrrolidine-1-carboxamide

Cat. No. B2730668
CAS RN: 1208484-09-6
M. Wt: 280.371
InChI Key: OWFFMAOZOMLEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-3-phenylpyrrolidine-1-carboxamide” is a compound that falls under the category of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular formula of “this compound” is C18H20N2O. The structure is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Optimization and Identification of PARP Inhibitors

Research has focused on optimizing phenylpyrrolidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, leading to the identification of compounds with excellent PARP enzyme potency and cellular potency. These compounds have shown potential in treating cancer through the inhibition of PARP enzymes, critical in DNA repair processes. The identified compounds are characterized by their ability to cross the blood-brain barrier, distribute into tumor tissue, and demonstrate efficacy in vivo against melanoma and breast cancer models (Penning et al., 2010).

Neuroleptic Activity of Benzamides

Studies have also explored the neuroleptic activity of benzamides, including compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide. These compounds have been evaluated for their inhibitory effects on stereotyped behavior in rats, showing a correlation between structure and activity. Notably, certain compounds have demonstrated significant potency compared to existing neuroleptics, indicating their potential as potent drugs for treating psychosis with fewer side effects (Iwanami et al., 1981).

Anticancer and Anti-Biofilm Activity

A library of novel 2-(het)arylpyrrolidine-1-carboxamides has been synthesized and evaluated for their anticancer activities, both in vitro and in vivo. Some compounds exhibited activities superior to the reference drug tamoxifen, with notable efficacy in increasing the lifespan in animal models. Additionally, certain compounds have shown effectiveness in suppressing bacterial biofilm growth, highlighting their dual potential as anticancer and antibacterial agents (Smolobochkin et al., 2019).

Synthesis and Characterization of N-(Ferrocenylmethyl) Derivatives

The synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has been explored for their potential as anticancer agents. These compounds have undergone evaluation on cancer cell lines, with some exhibiting cytotoxic effects superior to cisplatin. The most active compounds have been identified through their IC50 values, indicating their potential in cancer therapy through a reactive oxygen species-mediated mechanism (Butler et al., 2013).

Microwave-Assisted Synthesis and Antimicrobial Activity

Microwave-assisted synthesis has been employed to develop 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, achieving high yields. These compounds have been tested for antimicrobial activity, with certain derivatives identified as potent products. This method demonstrates the utility of microwave-assisted synthesis in efficiently producing compounds with potential antimicrobial applications (Sreekanth & Jha, 2020).

properties

IUPAC Name

N-benzyl-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(19-13-15-7-3-1-4-8-15)20-12-11-17(14-20)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFFMAOZOMLEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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